(2S)-2,3-Dihydroxy-3-methylbutanoic acid
Description
Properties
CAS No. |
63903-90-2 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2S)-2,3-dihydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m1/s1 |
InChI Key |
JTEYKUFKXGDTEU-GSVOUGTGSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(C)(C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Oxidation of Diacetone Alcohol
The oxidation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) represents the most scalable route to 2,3-dihydroxy-3-methylbutanoic acid. European Patent EP3656755A1 details a two-step process involving hypochlorous acid (HClO) oxidation followed by impurity removal.
Reaction Mechanism and Conditions
Diacetone alcohol reacts with HClO or its salts (e.g., NaOCl) under acidic conditions (pH ≤ 6.0) to form 3-hydroxy-3-methylbutyrate (HMB) as the primary product, with 2,3-dihydroxy-3-methylbutanoic acid arising as a by-product via overoxidation (Fig. 1). The reaction proceeds through a haloform-like mechanism, where hypochlorite mediates α-ketol cleavage:
$$
\text{Diacetone alcohol} + \text{HClO} \rightarrow \text{3-hydroxy-3-methylbutyrate} + \text{2,3-dihydroxy-3-methylbutanoic acid} + \text{Cl}^- + \text{H}_2\text{O}
$$
Critical parameters include:
- Temperature : 40–200°C (optimal: 60–80°C)
- pH : ≤ 6.0 to minimize side reactions
- Reaction time : 30 minutes to 6 hours
Table 1: Optimization of Hypochlorous Acid Oxidation
Impurity Management
The patent identifies 2,3-dihydroxy-3-methylbutanoic acid as a persistent impurity in HMB synthesis, requiring targeted removal strategies:
Enzymatic Synthesis and Stereochemical Control
Enzymatic methods enable direct access to the (2S) enantiomer with high enantiomeric excess (ee). A chemoenzymatic approach adapted from MDPI Catalysts (2021) utilizes kinetic resolution and stereoinversion to achieve >95% ee.
Kinetic Resolution of Racemic Precursors
Ethyl 2-methyl-2,3-dihydroxybutyrate, synthesized via aldol condensation, serves as a substrate for lipase-mediated resolution:
- Lipase CAL-B : Hydrolyzes the (2R,3S)-ester preferentially, leaving the (2S,3R)-enantiomer intact (E-value > 200).
- Conditions : 30°C, pH 7.0, 10-hour reaction time.
Table 2: Enzymatic Resolution Performance
| Enzyme | Substrate | ee (%) | Conversion (%) | Selectivity (E) | |
|---|---|---|---|---|---|
| Lipase CAL-B | Ethyl (2S,3R)-ester | 98 | 45 | 210 | |
| Formate dehydrogenase | (2R)-Acetolactate | 95 | 90 | N/A |
Stereoinversion via Microbial Reduction
Baker’s yeast (Saccharomyces cerevisiae) reduces ethyl (2S)-acetolactate to ethyl (2S,3S)-2,3-dihydroxy-3-methylbutanoate, which is hydrolyzed to the target acid:
- Reduction step : 6-hour incubation at 30°C with glucose co-substrate.
- Acid hydrolysis : 6N HCl, 115°C, 18 hours.
Industrial-Scale Purification Techniques
Crystallization and Solvent Extraction
- Calcium chelation : Adjusting pH to 8.5 with Ca(OH)₂ precipitates calcium salts of 2,3-dihydroxy-3-methylbutanoic acid, achieving 90% recovery.
- Solvent extraction : Ethyl acetate (3× volumes) extracts the free acid from aqueous phases (partition coefficient: 3.2).
Table 3: Purification Efficiency Comparison
| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |
|---|---|---|---|
| Calcium precipitation | 85 | 90 | 12 |
| Solvent extraction | 92 | 75 | 28 |
| Thermal decomposition | 88 | 65 | 8 |
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-Dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, resulting in the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2,3-Dihydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism by which (2S)-2,3-Dihydroxy-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other hydroxy acids, particularly those with vicinal diols or branched methyl groups. Key comparisons include:
Functional and Mechanistic Differences
- Stereochemical Specificity : The (2S)-form is a substrate for ketol-acid reductoisomerase, while its (2R)-enantiomer may interact with distinct enzymes or pathways due to altered spatial configuration .
- Metabolic Roles: Unlike (S)-3-hydroxyisobutyric acid, which is linked to valine catabolism, this compound is associated with leucine degradation and oxidative stress responses in plants .
- Biosynthetic Pathways: Comparative genomic analyses suggest that Pseudomonas species may produce analogs of this compound via non-ribosomal peptide synthetase (NRPS) pathways, unlike terpenoid-derived hydroxy acids .
Research Findings
- Plant Metabolomics: In Cyclocarya paliurus, this compound levels increased 17.6-fold during late developmental stages, correlating with phenolic acid and flavonoid accumulation .
- Molecular Docking : Computational studies predict that vicinal diol-containing compounds like this acid may bind to oxidoreductases or dehydratases, though experimental validation is pending .
- Chirality and Bioactivity : The (2S)-configuration is critical for substrate recognition in enzymes like ketol-acid reductoisomerase, whereas the (2R)-form shows negligible activity in these pathways .
Biological Activity
(2S)-2,3-Dihydroxy-3-methylbutanoic acid, also known as 2,3-dihydroxy-3-methylbutyric acid, is a compound that has garnered attention due to its potential biological activities and relevance in metabolic pathways. This article explores its biological activity, including mechanisms of action, clinical implications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C5H10O4
- Molecular Weight : 134.14 g/mol
- CAS Number : 677-58-7
Metabolic Role
This compound is a derivative of branched-chain amino acids and plays a significant role in various metabolic processes. It is related to butyric acid and isovaleric acid, both of which are short-chain fatty acids (SCFAs) involved in energy metabolism and gut health .
- Short-Chain Fatty Acid Functions :
- Neuroprotective Effects :
- Potential Therapeutic Applications :
SCEH Deficiency Case Studies
A notable case study involved patients with Short-chain enoyl-CoA hydratase (SCEH) deficiency, where elevated levels of 2,3-dihydroxy-2-methylbutyric acid were detected in urine samples. The patients exhibited developmental delays and neurological symptoms. Treatment involved dietary restrictions and supplementation with N-acetylcysteine . This highlights the importance of monitoring metabolites like this compound for diagnostic purposes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Metabolism | Involved in energy production via SCFA pathways |
| Neuroprotection | Potential to reduce oxidative stress in neural tissues |
| Anti-inflammatory | Modulates immune responses via SCFA mechanisms |
| Therapeutic Potential | Possible applications in obesity and diabetes management |
Recent Studies
Recent studies have explored the structural analogs of this compound for their pharmacological properties. These studies suggest that modifications to the structure can enhance its biological efficacy against various diseases .
Q & A
Q. What are the established synthetic routes for (2S)-2,3-Dihydroxy-3-methylbutanoic acid, and how is stereochemical integrity maintained?
- Methodological Answer : Synthesis often involves ester intermediates and selective deprotection. For example, methyl esters (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) are treated with HCl in dioxane to yield stereochemically pure products . NMR (e.g., 1H-NMR in DMSO-d6) confirms stereochemistry by analyzing coupling constants and splitting patterns (e.g., δ 9.00 ppm for exchangeable protons) .
- Key Data :
| Step | Reagent/Condition | Yield | Key NMR Peaks | Reference |
|---|---|---|---|---|
| Deprotection | HCl (dioxane) | 100% | δ 9.00 (brs, 1H) | |
| Hydrolysis | NaOH (aq.) | 56% | δ 3.89–3.86 (m, 1H) |
Q. What analytical techniques are critical for characterizing this compound and its isomers?
- Methodological Answer : Chiral HPLC and NMR spectroscopy are essential. For example, 1H-NMR distinguishes diastereomers via vicinal coupling (J values), while chiral columns separate enantiomers. PubChem data (InChIKey: NGEWQZIDQIYUNV-BYPYZUCNSA-N) provides reference spectra .
- Safety Note : Use protective gear (gloves, masks) due to skin/eye irritation risks .
Q. What is the biological significance of this compound in metabolic pathways?
- Methodological Answer : As a leucine metabolite, it activates mTOR signaling, promoting muscle protein synthesis. In vitro assays (e.g., Western blot for phosphorylated mTOR substrates) validate this mechanism. Contradictions in activity across models may stem from cell-type-specific transport or degradation kinetics .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
- Methodological Answer : Use chiral auxiliaries or biocatalysts (e.g., ketoreductases) to enhance ee. For example, enzymatic reduction of α-keto precursors with NADPH-dependent enzymes achieves >98% ee. Compare ee via polarimetry or chiral GC/MS .
- Data Contradiction : Reported yields (56–100%) vary due to purification methods (e.g., column chromatography vs. crystallization) .
Q. What strategies address discrepancies in reported bioactivity across in vitro and in vivo models?
Q. How do solvent systems and pH influence the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
